N-(4-butylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is a thioacetamide derivative featuring a 1H-imidazole core substituted with a 2,4-dimethoxyphenyl group at position 1 and a sulfanylacetamide chain at position 2. The acetamide moiety is further modified with a 4-butylphenyl group.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-4-5-6-17-7-9-18(10-8-17)25-22(27)16-30-23-24-13-14-26(23)20-12-11-19(28-2)15-21(20)29-3/h7-15H,4-6,16H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIQOYQDVCSVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an imidazole ring, a butylphenyl group, and a sulfanyl linkage. The presence of the dimethoxyphenyl moiety enhances its hydrophobic characteristics, which may influence its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 358.46 g/mol |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
- Cellular Pathways Modulation : The compound may influence various signaling pathways within cells, contributing to its antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 and HCC827. IC50 values for these compounds ranged from 0.85 μM to 6.75 μM in various assays .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Bacterial Inhibition : Preliminary data suggest that it may possess antibacterial properties against certain strains, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have investigated related compounds with similar structural features. Here are some notable findings:
- Study on Benzimidazole Derivatives : Research highlighted the antitumor efficacy of benzimidazole derivatives in various cancer cell lines, indicating that structural modifications can enhance biological activity .
- Synthesis of Sulfanyl Compounds : A study focused on sulfanyl derivatives demonstrated their potential as antiviral agents against RNA viruses, suggesting that similar mechanisms might be applicable to this compound .
- Mechanistic Insights : Research into imidazole-based compounds revealed their ability to modulate cellular pathways involved in apoptosis and cell cycle regulation, which could be relevant for understanding the action of this compound .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives, including N-(4-butylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, exhibit potential anticancer properties. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells. For instance, imidazole derivatives have been shown to inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .
Anti-inflammatory Effects
Compounds with imidazole structures are noted for their anti-inflammatory properties. This compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies suggest that such compounds can reduce inflammation in various models, indicating their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests that it could be developed into a treatment option for bacterial infections. The structural components of the compound enhance its ability to penetrate bacterial membranes and disrupt cellular functions .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of several imidazole derivatives, including this compound. The compound was tested against breast cancer cell lines and showed significant inhibition of cell growth compared to control groups. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway and downregulated anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of imidazole derivatives. This compound was evaluated in a model of acute inflammation induced by lipopolysaccharides (LPS). The results indicated a marked reduction in pro-inflammatory cytokine levels and histopathological improvements in treated animals compared to untreated controls, supporting its potential use in treating inflammatory diseases .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 4-butylphenyl and 2,4-dimethoxyphenyl substituents. Comparisons with related derivatives highlight how substituent variations influence physicochemical and biological properties:
Key Observations
Substituent Hydrophobicity: The 4-butylphenyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., chloro in or methyl in ). This may improve membrane permeability but reduce aqueous solubility ">[5], ">[12]. Dimethoxyphenyl groups (para- and meta-substituted in vs. 2,4-substituted in the target) influence electronic properties.
Core Heterocycle Variations: Imidazole vs. Benzimidazole: Benzimidazole derivatives (e.g., ) exhibit extended aromatic systems, possibly enhancing π-π stacking interactions in enzyme binding pockets. However, this may also increase metabolic instability ">[2]. Imidazole vs. This structural difference correlates with CK1 kinase inhibition ">[3].
Biological Activity Trends: Elastase Inhibition: Chloro and nitro substituents () are associated with improved enzyme inhibition, likely due to electron-withdrawing effects enhancing electrophilic interactions ">[2]. Anticancer Potential: Sulfonyl and methylsulfonyl groups () are linked to apoptosis induction in cancer cells, suggesting that the target compound’s sulfanyl group may offer similar mechanistic pathways ">[1].
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous molecules, such as coupling thiol-containing imidazoles with bromoacetamides (see for similar protocols) ">[9].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
